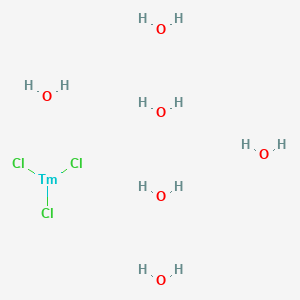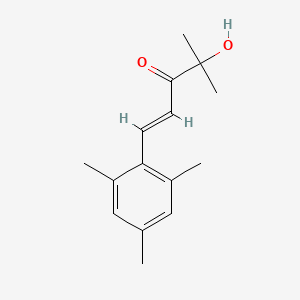
(1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one is an organic compound characterized by its unique structure, which includes a mesityl group, a hydroxy group, and a conjugated enone system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one typically involves the aldol condensation of mesityl acetone with acetaldehyde under basic conditions. The reaction proceeds as follows:
- Mesityl acetone is treated with a base such as sodium hydroxide.
- Acetaldehyde is added to the reaction mixture.
- The reaction mixture is stirred at room temperature for several hours.
- The product is isolated by extraction and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The enone system can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products:
Oxidation: 4-Oxo-1-mesityl-4-methylpent-1-en-3-one.
Reduction: 4-Hydroxy-1-mesityl-4-methylpentan-3-one.
Substitution: Products vary based on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one involves its interaction with various molecular targets. The hydroxy and enone groups allow it to participate in hydrogen bonding and electrophilic reactions, respectively. These interactions can modulate biological pathways, leading to its observed biological effects. Specific molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-4-methylpent-1-en-3-one: Lacks the mesityl group, resulting in different chemical properties.
4-Hydroxy-1-phenyl-4-methylpent-1-en-3-one: Contains a phenyl group instead of a mesityl group, leading to variations in reactivity and biological activity.
Uniqueness: (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one is unique due to the presence of the mesityl group, which imparts steric hindrance and electronic effects that influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Eigenschaften
Molekularformel |
C15H20O2 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(E)-4-hydroxy-4-methyl-1-(2,4,6-trimethylphenyl)pent-1-en-3-one |
InChI |
InChI=1S/C15H20O2/c1-10-8-11(2)13(12(3)9-10)6-7-14(16)15(4,5)17/h6-9,17H,1-5H3/b7-6+ |
InChI-Schlüssel |
MZEPKOZFBZWACD-VOTSOKGWSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)/C=C/C(=O)C(C)(C)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=O)C(C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


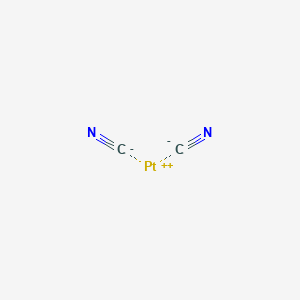






![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)
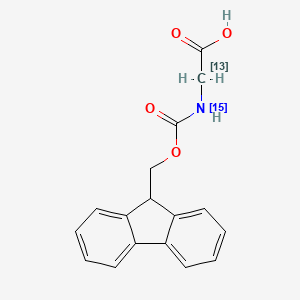

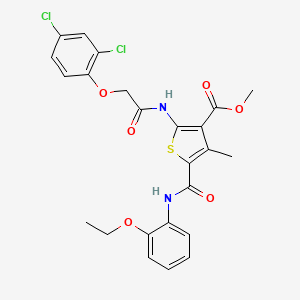
![2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)

